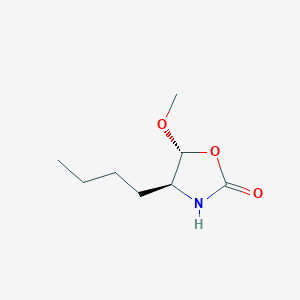

(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one

Description

(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(4S,5R)-4-butyl-5-methoxy-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H15NO3/c1-3-4-5-6-7(11-2)12-8(10)9-6/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1 |

InChI Key |

ORMQZTYSXISMNK-NKWVEPMBSA-N |

Isomeric SMILES |

CCCC[C@H]1[C@@H](OC(=O)N1)OC |

Canonical SMILES |

CCCCC1C(OC(=O)N1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method uses 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methoxy and butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents in place of the methoxy or butyl groups.

Scientific Research Applications

(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one has a wide range of scientific research applications:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and other biological processes.

Medicine: Oxazolidinone derivatives, including this compound, are investigated for their potential antimicrobial properties and use in drug development.

Industry: The compound’s unique chemical properties make it useful in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid

- (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Uniqueness

(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers different steric and electronic environments, making it suitable for specific applications in asymmetric synthesis and other fields.

Biological Activity

(4S,5R)-4-Butyl-5-methoxyoxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered oxazolidinone ring with a butyl group at the 4-position and a methoxy group at the 5-position. Its stereochemistry is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that oxazolidinone derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve inhibition of protein synthesis by binding to the bacterial ribosome.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 8 µg/mL |

| E. coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Case Study: Analgesic Activity

A notable case study investigated the analgesic effects of this compound in a mouse model. The results indicated that administration of this compound resulted in a significant reduction in pain response compared to control groups.

Study Design:

- Model: Mice subjected to formalin-induced pain.

- Dosage: 10 mg/kg administered intraperitoneally.

- Outcome: Pain response measured by licking time in the formalin test.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Ribosomal Binding: Similar to other oxazolidinones, it binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis.

- Cytokine Modulation: It modulates inflammatory pathways by affecting NF-kB signaling, leading to decreased cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.